molecular formula C4H4N2O2 B1611326 5-Hydroxypyrimidine 1-oxide CAS No. 88070-44-4

5-Hydroxypyrimidine 1-oxide

Cat. No.: B1611326
CAS No.: 88070-44-4
M. Wt: 112.09 g/mol
InChI Key: UQGFEGTXGVKLNU-UHFFFAOYSA-N
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Description

5-Hydroxypyrimidine 1-oxide is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic, nitrogen-containing compounds that play a crucial role in various biological processes. The 1-oxide form of 5-hydroxypyrimidine introduces an oxygen atom bonded to the nitrogen atom, which significantly alters its chemical properties and reactivity.

Scientific Research Applications

5-Hydroxypyrimidine 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with biological molecules.

    Medicine: Research into potential pharmaceutical applications, such as antiviral or anticancer agents, often involves derivatives of this compound.

    Industry: It finds applications in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Future Directions

The synthesis and reactivities of 5-hydroxypyrimidine 1-oxides in electrophilic substitution have been studied . This research could pave the way for further studies on the synthesis and reactivity of 5-hydroxypyrimidine 1-oxide and its derivatives .

Mechanism of Action

Target of Action

5-Hydroxypyrimidine 1-oxide primarily targets the electrophilic substitution reactions . It is synthesized as a series of 5-hydroxypyrimidine derivatives . The compound’s primary role is to increase the activity of the 5-hydroxypyrimidine ring in the case of ring substitution .

Mode of Action

The compound interacts with its targets through a process known as N-oxidation . This process increases the activity of the 5-hydroxypyrimidine ring, making it more reactive in electrophilic-substitution reactions . It’s important to note that as a result of n-oxidation, methyl groups become less active .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to electrophilic substitution reactions . The compound’s interaction with these pathways results in increased reactivity of the 5-hydroxypyrimidine ring . .

Result of Action

The primary result of this compound’s action is the increased reactivity of the 5-hydroxypyrimidine ring in electrophilic-substitution reactions . This leads to changes at the molecular level, specifically in the activity of the 5-hydroxypyrimidine ring and the reactivity of methyl groups

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . For example, in the reaction of H/D exchange of the ring protons in 5-hydroxypyrimidine-1-oxide at 160‡ in the pD interval 0.5–10.0, the anionic and neutral forms are the most reactive . With pD > 6, the reaction proceeds more readily through the S E 1 mechanism, and at lower levels of pD through the S E 2 mechanism . These environmental factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

5-Hydroxypyrimidine 1-oxide plays a significant role in biochemical reactions, particularly in electrophilic substitution reactions. The compound’s hydroxyl group and N-oxide functionality enhance its reactivity, making it a valuable intermediate in synthetic chemistry . In biochemical contexts, this compound interacts with enzymes such as oxidoreductases, which facilitate the transfer of electrons in oxidation-reduction reactions. These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. Studies have shown that derivatives of this compound can inhibit tumor growth in animal models, indicating its potential as an anti-cancer agent . The compound influences cell signaling pathways, gene expression, and cellular metabolism by interacting with key regulatory proteins and enzymes. These interactions can lead to changes in cellular functions, such as proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, which can alter metabolic pathways and gene expression . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on biomolecules is critical for its biochemical activity. Additionally, this compound can undergo redox reactions, further influencing its interactions with cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound’s effects can change over time due to its reactivity and potential for degradation under certain conditions . Long-term studies have shown that this compound can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth effectively, while higher doses may lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage. Understanding these dosage effects is essential for optimizing the therapeutic potential of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as oxidoreductases and transferases . These interactions facilitate the compound’s role in oxidation-reduction reactions and other biochemical processes. The compound’s involvement in metabolic pathways can influence metabolic flux and the levels of various metabolites, highlighting its potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for elucidating the compound’s effects on cellular functions and its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential as a therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxypyrimidine 1-oxide typically involves the oxidation of 5-hydroxypyrimidine. One common method is the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, which oxidize the nitrogen atom in the pyrimidine ring to form the 1-oxide . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of oxidizing agent and solvent can be optimized for cost-effectiveness and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypyrimidine 1-oxide undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of the 1-oxide group enhances the reactivity of the pyrimidine ring towards electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be further oxidized or reduced under appropriate conditions, leading to different derivatives.

    Nucleophilic Substitution: The hydroxyl group at the 5-position can participate in nucleophilic substitution reactions, forming various substituted pyrimidine derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminomethylation can yield aminomethyl-substituted pyrimidine derivatives, while oxidation can produce higher oxidation state compounds.

Comparison with Similar Compounds

Uniqueness: 5-Hydroxypyrimidine 1-oxide is unique due to the specific positioning of the hydroxyl and oxide groups, which confer distinct chemical properties and reactivity. Its ability to undergo electrophilic substitution reactions more readily than its analogs makes it particularly valuable in synthetic chemistry .

Properties

IUPAC Name

1-oxidopyrimidin-1-ium-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-4-1-5-3-6(8)2-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGFEGTXGVKLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C=N1)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574906
Record name 1-Oxo-1lambda~5~-pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88070-44-4
Record name 5-Pyrimidinol, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88070-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxo-1lambda~5~-pyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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